2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-
Description
“4-(1-Boc-pyrrolidin-2-yl)-butanoic acid” is a chemical compound with the IUPAC name 3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]propanoic acid compound with N-cyclohexylcyclohexanamine (1:1) . It has a molecular weight of 424.62 and is typically stored at temperatures between 0-8°C . The compound is usually in the form of a white powder .
Synthesis Analysis
The synthesis of this compound can be achieved through solid-phase peptide synthesis . In this process, the C-terminal amino acid residue, masked with a temporary protecting group on the α-amino group and a semi-permanent protecting group on the side chain, is coupled through its Cα-carboxylic acid group to a resin . The synthesis cycle is continued from the C-terminus towards the N-terminus until the desired protected peptide is obtained .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is substituted at the 2-position with a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis.Chemical Reactions Analysis
The chemical reactions involving this compound are typically those associated with peptide synthesis . The Boc group can be removed under acidic conditions, allowing for further reactions to occur at the nitrogen atom .Physical and Chemical Properties Analysis
This compound is a white powder with a molecular weight of 424.62 . It is typically stored at temperatures between 0-8°C .Future Directions
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-9-5-7-10(14)6-4-8-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUCMMFQMAMAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180903 | |
Record name | 2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421602-08-5 | |
Record name | 2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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